molecular formula C8H7NOS B1300017 2-Methyl-1,3-benzothiazol-6-ol CAS No. 68867-18-5

2-Methyl-1,3-benzothiazol-6-ol

Cat. No. B1300017
CAS RN: 68867-18-5
M. Wt: 165.21 g/mol
InChI Key: ROFBPPIQUBJMRO-UHFFFAOYSA-N
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Description

2-Methyl-1,3-benzothiazol-6-ol is a compound that belongs to the class of benzothiazoles, which are heterocyclic compounds containing a benzene ring fused to a thiazole ring. Benzothiazoles are known for their diverse range of biological activities and applications in various fields such as materials science, pharmaceuticals, and agrochemicals. The specific compound 2-Methyl-1,3-benzothiazol-6-ol is not directly mentioned in the provided papers, but the papers discuss various derivatives and related compounds that provide insights into the chemical behavior and synthesis of benzothiazole derivatives.

Synthesis Analysis

The synthesis of benzothiazole derivatives is a topic of interest in several of the provided papers. For instance, one study reports the one-pot, three-component microwave-assisted synthesis of novel benzothiazole derivatives under solvent-free conditions, highlighting the operational simplicity and environmental benefits of this method . Another paper describes the synthesis of 1-(benzothiazolylamino)methyl-2-naphthol derivatives using a novel hybrid catalyst, which offers advantages such as recyclability of the catalyst and excellent yields . These studies suggest that the synthesis of benzothiazole derivatives, including 2-Methyl-1,3-benzothiazol-6-ol, can be achieved through various innovative and efficient synthetic routes.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized using various spectroscopic and crystallographic techniques. For example, single-crystal X-ray diffraction is used to determine the crystal and molecular structure of a benzothiazole azo dye , while another paper employs the same technique to investigate the structure of novel triazolobenzothiazoles . These analyses are crucial for understanding the molecular geometry and electronic properties of benzothiazole derivatives, which can influence their reactivity and biological activity.

Chemical Reactions Analysis

The chemical reactivity of benzothiazole derivatives is explored through their participation in various chemical reactions. The papers discuss the synthesis of benzothiazole derivatives through reactions such as condensation , cyclization , and reactions with amines and triphosgene . These reactions are important for the functionalization of the benzothiazole core and the introduction of various substituents that can modulate the properties of the final compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives are determined using a range of analytical techniques. Thermal analysis methods such as TG/DTA are used to study the thermal behavior of a benzo[d]thiazole derivative , while spectroscopic methods like FT-IR, NMR, and UV-Vis are employed to characterize the compounds and confirm their structures . These properties are essential for predicting the stability and suitability of benzothiazole derivatives for different applications.

Scientific Research Applications

Antitumor Properties

2-Methyl-1,3-benzothiazol-6-ol and its derivatives have been extensively studied for their antitumor properties. For instance, compounds like 2-(4-Amino-3-methylphenyl)benzothiazole have shown selective growth inhibitory properties against human cancer cell lines, especially in breast cancer. They work by differential uptake and metabolism by cancer cells, leading to selective anticancer activity. However, their specific metabolite, 2-(4-amino-3-methylphenyl)-6-hydroxybenzothiazole, lacks antitumor properties in vitro (Kashiyama et al., 1999).

Corrosion Inhibition

This compound has also been identified as an effective inhibitor for the corrosion of mild steel in acidic solutions. Studies have shown that it behaves predominantly as a cathodic inhibitor in hydrochloric acid and mixed inhibitor in sulfuric acid, demonstrating its protective efficacy in industrial settings (Ajmal, Mideen, & Quraishi, 1994).

Pharmacological Activity

Benzothiazoles, including 2-Methyl-1,3-benzothiazol-6-ol derivatives, have been shown to possess significant pharmacological activities. This includes antimicrobial and antioxidant properties, as observed in various studies. For example, 1-(7-chloro-6-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-ol derivatives demonstrated noteworthy anti-microbial and anti-oxidant activities (Raparla et al., 2013).

Non-Linear Optic Applications

In the field of non-linear optics, novel push-pull benzothiazole derivatives with reverse polarity have been synthesized for potential applications. These derivatives are synthesized using 6-dimethylaminobenzothiazole-2-carbaldehyde, indicating the versatility of 2-Methyl-1,3-benzothiazol-6-ol in advanced material science (Hrobárik, Sigmundová, & Zahradník, 2004).

Corrosion Protection in Steel

Further research has demonstrated the efficacy of 1,3-benzothiazol-6-ol in preventing corrosion of steel in acidic solutions. This compound's adsorption and inhibition behavior were studied in detail, highlighting its potential in industrial applications to protect steel surfaces (Danaee, Nikparsa, & Khosravi-Nikou, 2019).

Safety And Hazards

The safety data sheet (SDS) for 2-Methyl-1,3-benzothiazol-6-ol can be found at the provided link . It’s always important to handle chemicals with appropriate safety measures.

Future Directions

Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry. Its derivatives and metal complexes possess a wide range of pharmacological properties and a high degree of structural diversity that has proven it vital for the investigation of novel therapeutics . Therefore, the future directions of 2-Methyl-1,3-benzothiazol-6-ol could involve further exploration of its pharmacological properties and potential applications in medicinal chemistry.

properties

IUPAC Name

2-methyl-1,3-benzothiazol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NOS/c1-5-9-7-3-2-6(10)4-8(7)11-5/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROFBPPIQUBJMRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90353931
Record name 2-Methyl-1,3-benzothiazol-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1,3-benzothiazol-6-ol

CAS RN

68867-18-5
Record name 2-Methyl-1,3-benzothiazol-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-HYDROXY-2-METHYLBENZOTHIAZOLE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Compound 50 was prepared from the commercially available 6-methoxy-2-methyl-benzothiazole as described in partC-4 of Example 1. Synthesis of 2-methyl-6-(oxiran-2-ylmethoxy)benzothiazole (51):
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Synthesis routes and methods II

Procedure details

To a cooled (−78° C.) solution of 6-methoxy-2-methylbenzo[d]thiazole (0.861 g, 4.80 mmol) in dichloromethane (10 mL) was added BBr3 (5 mL of 1.0 M solution in dichloromethane). After slowly warming to room temperature and stirring for 16 hours, the mixture was cooled to 0° C. and slowly quenched with methanol (20 mL). The reaction mixture was warmed to room temperature and concentrated under reduced pressure. The residue was partitioned between saturated NaHCO3 and dichloromethane/isopropyl alcohol (85/15). The organic layer was dried over Na2SO4, filtered, and concentrated under reduced pressure to provide the crude product (0.351 g, 44%) that was used without further purification.
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0.861 g
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10 mL
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5 mL
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Yield
44%

Synthesis routes and methods III

Procedure details

A mixture of 6-methoxy-2-methyl-benzothiazole (19.71 g, 0.11 mol), tetrabutylphosphonium bromide (3.73 g, 0.01 mol), and 48% HBr (120 mL) was stirred at 105° C. for twenty-eight hours before it was cooled to room temperature, neutralized with 10N NaOH (90 mL) and 1N NaOH (45 mL) to pH=4. The resulting precipitate was filtered, washed with water (3×100 mL), dried in vacuo to give the title compound as a pale brown solid (14.81 g): 1H NMR (CDCl3, 200 MHz): δ=7.77 (m, 1H), 7.24 (m, 1H), 6.94 (m, 1H), 5.28 (s, 1H), 2.79 (s, 3H).
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19.71 g
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120 mL
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3.73 g
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90 mL
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45 mL
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Synthesis routes and methods IV

Procedure details

A mixture of 6-methoxy-2-methyl-benzothiazole (2.5 gm, 0.014 mol) in 30% HBr in acetic acid (15 mL) was stirred for 2 days at 70° C. After cooling, the solid was filtered, washed with ether, and dried in vacuo. The solid was taken up in water (20 mL) and neutralized with saturated NaHCO3 solution. The resulting solid was filtered, washed with water, and dried in vacuo at 40° C.; yield 1.2 gm.
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2.5 g
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0 (± 1) mol
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15 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-1,3-benzothiazol-6-ol
Reactant of Route 2
2-Methyl-1,3-benzothiazol-6-ol
Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
Reactant of Route 5
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Reactant of Route 6
2-Methyl-1,3-benzothiazol-6-ol

Citations

For This Compound
1
Citations
R Cannalire, D Tarantino, G Piorkowski, T Carletti… - Antiviral Research, 2019 - Elsevier
We report the design, synthesis, and biological evaluation of a class of 1H-pyrido[2,1-b][1,3]benzothiazol-1-ones originated from compound 1, previously identified as anti-flavivirus …
Number of citations: 21 www.sciencedirect.com

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